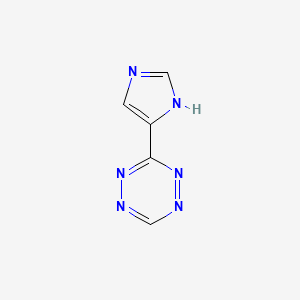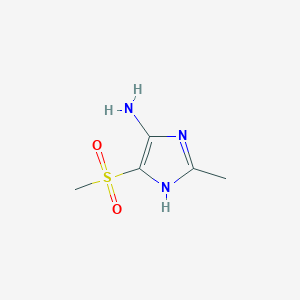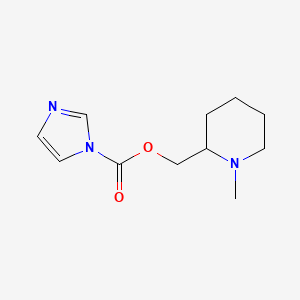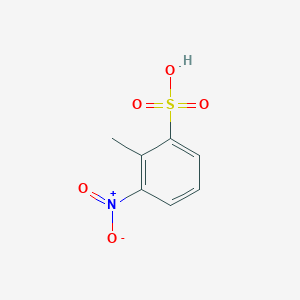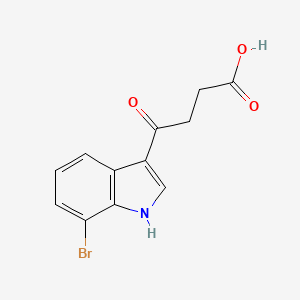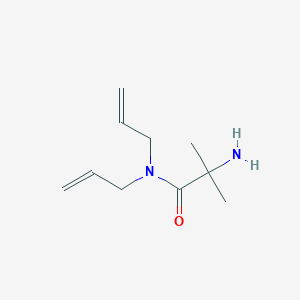
N,N-Diallyl-2-amino-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diallyl-2-amino-2-methylpropanamide is a chemical compound with the molecular formula C10H18N2O. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two allyl groups attached to the nitrogen atom and a methyl group attached to the central carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-2-amino-2-methylpropanamide typically involves the reaction of 2-amino-2-methylpropanamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2-amino-2-methylpropanamide+2 allyl bromide→this compound+2 HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diallyl-2-amino-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a monomer in polymerization reactions to produce functional polymers with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Diallyl-2-amino-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diallyl Glycidyl Amine: This compound is similar in structure and is used as a key monomer for aminofunctional polymers.
N,N-Dimethyl-N,N-diallylammonium chloride: Another similar compound used in radical polymerization reactions.
Uniqueness
N,N-Diallyl-2-amino-2-methylpropanamide is unique due to its specific structural features, including the presence of two allyl groups and a methyl group
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2-amino-2-methyl-N,N-bis(prop-2-enyl)propanamide |
InChI |
InChI=1S/C10H18N2O/c1-5-7-12(8-6-2)9(13)10(3,4)11/h5-6H,1-2,7-8,11H2,3-4H3 |
Clave InChI |
IWYNXOYVXMDTNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)N(CC=C)CC=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


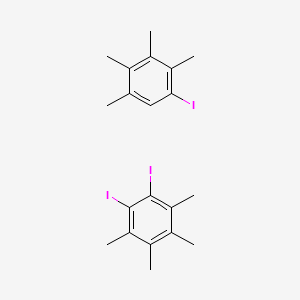
![6-Amino-4-(benzyloxy)-2h-[1,3'-bipyridin]-2-one](/img/structure/B12821512.png)
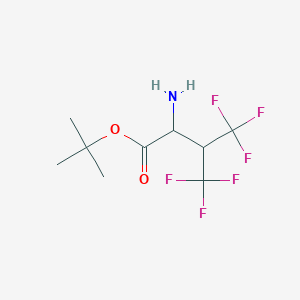

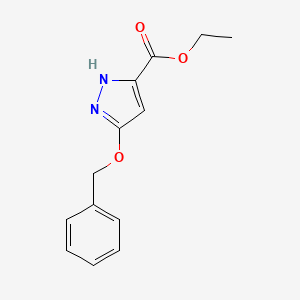
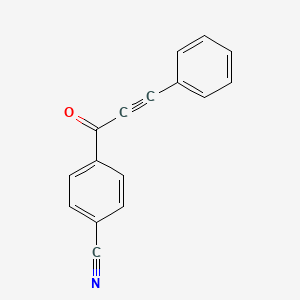
![1-[5-(3-Quinolinyl)-2-thienyl]ethanone](/img/structure/B12821544.png)

![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)
